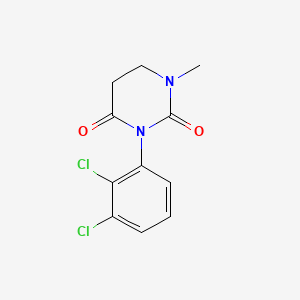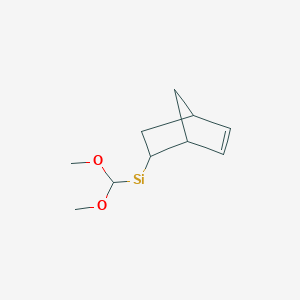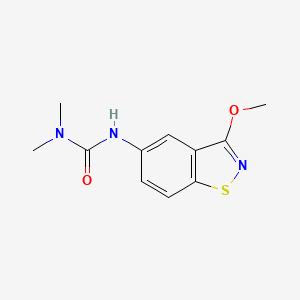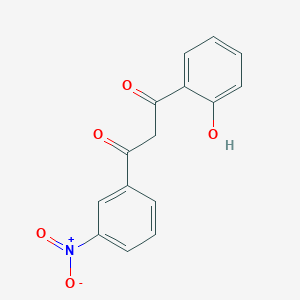
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom. The presence of hydroxy and nitro groups on the phenyl rings adds to the complexity and reactivity of this molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- can be achieved through various organic reactions. One common method involves the Claisen condensation reaction between an ester and a ketone in the presence of a strong base such as sodium ethoxide. The reaction conditions typically require refluxing the reactants in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The diketone structure allows for chelation with metal ions, which can modulate its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Propanedione, 1-phenyl-3-(3-nitrophenyl)-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-
Comparison
Compared to similar compounds, 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)- is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl rings
Propriétés
Numéro CAS |
109899-85-6 |
|---|---|
Formule moléculaire |
C15H11NO5 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11NO5/c17-13-7-2-1-6-12(13)15(19)9-14(18)10-4-3-5-11(8-10)16(20)21/h1-8,17H,9H2 |
Clé InChI |
WDADIVYQICQOPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


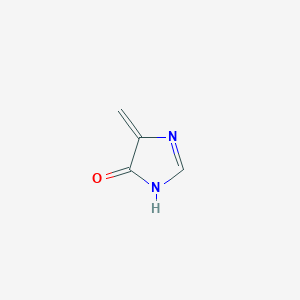
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
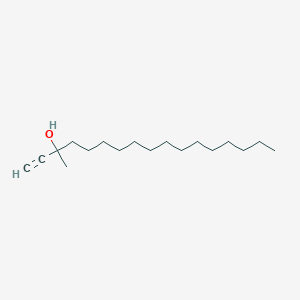
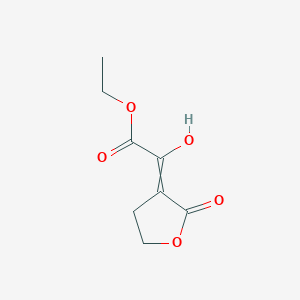
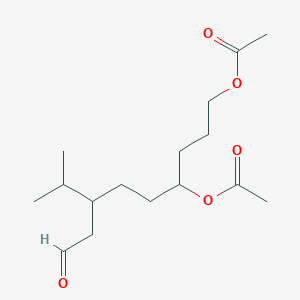
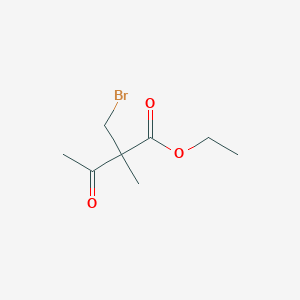
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
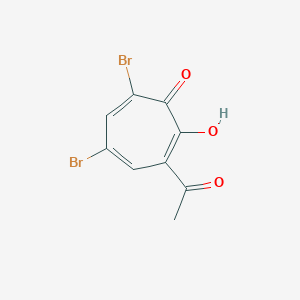
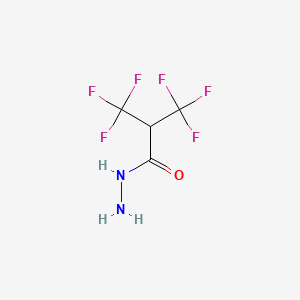

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
